molecular formula C19H14N2O3S B2611844 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922108-59-6

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2611844
CAS No.: 922108-59-6
M. Wt: 350.39
InChI Key: UFWOLTFHYQYFFP-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, built upon a dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold. This core structure is synthetically accessible via advanced catalytic methods, such as palladium-catalyzed intramolecular cyclocarbonylation, ensuring a reliable supply for investigative work . Compounds based on the dibenzo[b,f][1,4]oxazepine core have demonstrated substantial potential in pharmaceutical research, particularly as inhibitors of biologically relevant targets. Analogous structures have been investigated as potent histone deacetylase (HDAC) inhibitors , which are a major focus in oncology and epigenetics . Furthermore, this structural class has been explored for tyrosine kinase inhibition , indicating its utility in developing therapies for various proliferative diseases . The presence of the thiophene-acetamide substituent in this specific analog is a key structural feature often used to modulate properties like potency, selectivity, and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can leverage this compound as a key intermediate or a novel chemical entity for probing new biological pathways, conducting structure-activity relationship (SAR) studies, and advancing drug discovery projects.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-18(11-13-4-3-9-25-13)20-12-7-8-16-14(10-12)19(23)21-15-5-1-2-6-17(15)24-16/h1-10H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOLTFHYQYFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction of appropriate precursors, such as 2-aminobenzophenone and a suitable thiophene derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxo group in the molecule can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: The compound can be reduced to form its corresponding amine or alcohol derivatives.

  • Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different substituents on the thiophene ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms or receptor interactions.

  • Medicine: It could be explored for its therapeutic potential, possibly as a drug candidate for treating certain diseases.

  • Industry: The compound's unique structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives with modifications in three key regions:

Core heterocycle (oxazepin vs. thiazepin).

Substituents on the acetamide linker (thiophen-2-yl vs. other aromatic/heteroaromatic groups).

N-Substituents on the oxazepin/thiazepin ring (e.g., ethyl, methyl, or methanesulfonyl groups).

Key Findings:

Core Heterocycle Impact: Oxazepin derivatives (e.g., compounds 8g, 10) generally exhibit higher synthetic yields (42–83%) compared to thiazepin analogs (e.g., 29, 9%) . This suggests better reaction compatibility for oxazepin cores, possibly due to reduced steric hindrance or improved electronic stability.

Substituent Effects: Thiophene Position: The target compound’s 2-thiophenyl group likely confers stronger π-π stacking versus the 3-thiophenyl isomer (8g), which may reduce steric clashes in binding . Electron-Withdrawing Groups: Chlorophenyl (8e) and fluorophenyl (10) derivatives show moderate-to-high yields (57–83%), indicating tolerance for halogens in synthesis. Fluorine’s electronegativity may enhance metabolic stability . Sulfonamide vs.

N-Substituent Modifications :

  • Methanesulfonyl groups (e.g., 11c ) reduce yields (38%) due to steric bulk but may improve target selectivity .
  • Ethyl/methyl groups on the oxazepin nitrogen (e.g., 8a–8g ) maintain moderate yields, suggesting flexibility for further functionalization .

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in pharmacological applications. This compound belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives and exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure

The molecular formula of this compound is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 372.41 g/mol. The structure includes:

  • A dibenzo[b,f][1,4]oxazepine core.
  • A thiophene ring, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Dopamine D2 Receptor : Similar compounds have been identified as selective inhibitors of the dopamine D2 receptor, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.

2. Anticancer Properties

Preliminary research suggests that the compound has potential anticancer effects. It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

3. Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This mechanism is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have documented the efficacy of this compound:

Study Findings
Study 1Showed significant inhibition of dopamine D2 receptor activity in vitro, suggesting potential for neurological applications .
Study 2Reported antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Study 3Indicated potential anticancer activity in breast cancer cell lines with IC50 values around 20 µM .

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